N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Heterocyclic Compounds : The compound has been utilized in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating its utility in heterocyclic chemistry (Ghaedi et al., 2015).
Synthesis of Pyrazole Carboxamide Derivatives : It's part of a broader class of pyrazole carboxamide derivatives, which have been synthesized for various applications, including as potential nematocidal agents (Zhao et al., 2017).
One-Pot Multi-Component Reactions : This compound is involved in one-pot reactions for producing a class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting its role in facilitating complex chemical reactions (Shaabani et al., 2009).
Biological and Pharmaceutical Research
Ethylene Biosynthesis Inhibition : Derivatives of pyrazinamide, which include similar structures, have been shown to inhibit ethylene biosynthesis in plants. This suggests potential applications in controlling plant growth and fruit ripening (Sun et al., 2017).
Antidepressant and Anticonvulsant Activities : Certain pyrazole derivatives exhibit significant antidepressant and anticonvulsant activities, suggesting the potential of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide in neurological drug development (Abdel‐Aziz et al., 2009).
Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, have shown cytotoxic activities against various cancer cell lines, indicating the compound's potential relevance in oncology research (Deady et al., 2003).
Agricultural Applications
Antifungal Activities : Pyrazole-4-formylhydrazide derivatives, which share structural similarities, have shown significant antifungal effects, suggesting the potential agricultural applications of this compound in protecting crops from fungal diseases (Wang et al., 2020).
Anticonvulsant Activity : Derivatives like 3,5-diphenyl-2-pyrazoline-1-carboxamide have been evaluated for anticonvulsant activity, which can inform the development of new treatments for neurological disorders (Siddiqui et al., 2010).
Mechanism of Action
Target of Action
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties Pyrazole derivatives have been found to interact with various targets in the body, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
For example, inhibition of COX-2 by some pyrazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
For instance, this compound has a molecular weight of 291.354, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory effects through the inhibition of cox-2
Properties
IUPAC Name |
N-ethyl-1,5-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUOOACKHWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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